molecular formula C10H6N2O3S2 B3615923 5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one

5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B3615923
M. Wt: 266.3 g/mol
InChI Key: FRWNAQDBODEVAL-YVMONPNESA-N
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Description

5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its thiazolidinone core, which is known for its broad spectrum of biological activities. The presence of the nitro group on the benzylidene moiety further enhances its chemical reactivity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the thiazolidinone ring .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloro-benzylidene)-2-thioxo-thiazolidin-4-one
  • 5-(4-Methyl-benzylidene)-2-thioxo-thiazolidin-4-one
  • 5-(4-Amino-benzylidene)-2-thioxo-thiazolidin-4-one

Uniqueness

Compared to its analogs, 5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one exhibits a unique combination of biological activities due to the presence of the nitro group, which enhances its reactivity and ability to interact with various biological targets.

Biological Activity

5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one is a compound that belongs to the thiazolidin-4-one class of heterocyclic compounds, which have gained attention for their diverse biological activities. This article provides an overview of the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Thiazolidin-4-ones

Thiazolidin-4-ones are recognized for their pharmacological significance, displaying a variety of biological activities such as:

  • Antidiabetic
  • Antioxidant
  • Antimicrobial
  • Anticancer
  • Anti-inflammatory

These activities are often influenced by the substituents on the thiazolidinone ring, which can enhance or modify their biological profiles .

Antioxidant Activity

Research indicates that compounds within the thiazolidinone family exhibit significant antioxidant properties. For instance, this compound has been shown to effectively scavenge free radicals and reduce oxidative stress markers in vitro. This antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies have reported that derivatives of thiazolidin-4-one exhibit inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the nitro group in this compound enhances its antimicrobial efficacy .

Anticancer Potential

In terms of anticancer activity, this compound has been evaluated for its effects on various cancer cell lines. It has shown potential in inhibiting cell proliferation in cancer models such as MDA-MB 231 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely mediated through the modulation of key signaling pathways .

Case Study 1: Antimelanogenic Effects

A study highlighted the potential of this compound as an anti-melanogenesis agent. The compound was shown to significantly inhibit tyrosinase activity in B16F10 mouse melanoma cells, leading to reduced melanin production. This effect was attributed to its ability to suppress melanogenesis-associated proteins .

Case Study 2: Inhibition of DYRK1A Kinase

Recent research explored the inhibitory effects of various thiazolidinone derivatives on DYRK1A kinase, a target implicated in several neurological disorders. Compounds similar to this compound exhibited sub-micromolar affinity for DYRK1A, suggesting potential applications in treating conditions like Alzheimer's disease .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Effect Cell Line/Model Reference
AntioxidantScavenges ROSIn vitro assays
AntimicrobialInhibits bacterial growthStaphylococcus aureus, E. coli
AnticancerInhibits proliferationMDA-MB 231, HCT116
AntimelanogenicInhibits tyrosinaseB16F10 melanoma cells
DYRK1A InhibitionSub-micromolar affinityVarious tumor cell lines

Properties

IUPAC Name

(5Z)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H,11,13,16)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWNAQDBODEVAL-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4120-64-3
Record name NSC108804
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-NITRO-BENZYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one

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